(3S,4S,5R)-5-methyloxolane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is a stereoisomer of a sugar derivative. This compound is characterized by its three hydroxyl groups and one methyl group attached to an oxolane ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-methyloxolane-2,3,4-triol typically involves the stereoselective reduction of a precursor molecule. One common method is the reduction of a corresponding ketone or aldehyde using a chiral catalyst to ensure the correct stereochemistry. For example, sodium borohydride can be used as a reducing agent under controlled conditions to achieve the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes due to their high specificity and efficiency. Enzymes such as aldolase can catalyze the formation of this compound from simpler sugars, ensuring the correct stereochemistry is maintained throughout the process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R)-5-methyloxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of sugar alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(3S,4S,5R)-5-methyloxolane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of (3S,4S,5R)-5-methyloxolane-2,3,4-triol involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can act as a substrate or inhibitor in various biochemical pathways, affecting processes such as glycolysis and gluconeogenesis.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran: Another sugar derivative with similar hydroxyl group arrangement but different ring structure.
(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate: A compound with similar stereochemistry but different functional groups.
Uniqueness
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is unique due to its specific stereochemistry and the presence of a methyl group, which distinguishes it from other sugar derivatives. This unique structure allows it to interact differently with enzymes and receptors, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H10O4 |
---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(3S,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4+,5?/m1/s1 |
InChI Key |
MKMRBXQLEMYZOY-ZRMNMSDTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C(O1)O)O)O |
Canonical SMILES |
CC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.